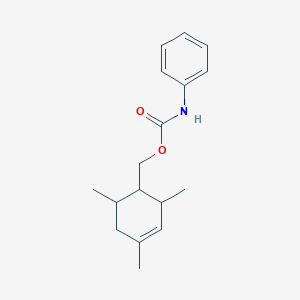![molecular formula C11H13N5O3 B11611993 4-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine](/img/structure/B11611993.png)
4-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N’-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furazan ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a hydrazino group linked to a benzylidene moiety with methoxy substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N’-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone intermediate, which subsequently cyclizes to form the furazan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[N’-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-[N’-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine has been explored for various scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: The compound’s unique structure makes it a candidate for use in materials science and the development of novel polymers.
Mecanismo De Acción
The mechanism of action of 4-[N’-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential antimicrobial and therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with key biological processes in pathogens.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3,4-Dimethoxybenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(4-Methoxybenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
4-[N’-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine stands out due to its furazan ring, which imparts unique chemical properties and reactivity. This differentiates it from other benzylidene hydrazone derivatives, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H13N5O3 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
3-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C11H13N5O3/c1-17-8-4-3-7(5-9(8)18-2)6-13-14-11-10(12)15-19-16-11/h3-6H,1-2H3,(H2,12,15)(H,14,16)/b13-6+ |
Clave InChI |
BXNHKHPZVOICLM-AWNIVKPZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC2=NON=C2N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC2=NON=C2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11611912.png)
![1,5-dimethyl-2-phenyl-4-[(6-{[3-(trifluoromethyl)phenyl]amino}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11611913.png)
![3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B11611923.png)
![6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11611932.png)
![Ethyl 4-methyl-2-[3-methyl-5-oxo-4-(2-thienylmethylene)(1,2-diazolinyl)]-1,3-t hiazole-5-carboxylate](/img/structure/B11611937.png)

![4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11611944.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11611948.png)
![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611955.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate](/img/structure/B11611963.png)
![ethyl 2-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11611971.png)
![9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11611977.png)
![2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11611980.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11611983.png)
